molecular formula C14H10Cl2O4S B14626294 Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- CAS No. 55901-70-7

Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)-

Cat. No.: B14626294
CAS No.: 55901-70-7
M. Wt: 345.2 g/mol
InChI Key: ZLTLJZHUOPTYFK-UHFFFAOYSA-N
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Description

Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are widely used in agriculture to control broadleaf weeds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- typically involves the following steps:

    Chlorination of Phenol: The starting material, phenol, is chlorinated to produce 2,3-dichlorophenol.

    Formation of Phenoxyacetic Acid: The 2,3-dichlorophenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.

    Acylation: The final step involves the acylation of 2,3-dichlorophenoxyacetic acid with 5-methyl-2-thenoyl chloride to produce the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large-scale chlorination of phenol to produce 2,3-dichlorophenol.

    Continuous Reaction Systems: Use of continuous reactors for the formation of 2,3-dichlorophenoxyacetic acid to ensure consistent quality and yield.

    Automated Acylation: Automated systems for the acylation step to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thenoyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thenoyl moiety, converting it to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.

    Biology: Investigated for its effects on plant growth and development, particularly its role as a herbicide.

    Industry: Used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the plant hormone indoleacetic acid (IAA). It disrupts normal plant growth by inducing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell growth regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with a similar mechanism of action.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a different chlorination pattern.

    Mecoprop: A phenoxy herbicide with an additional methyl group, making it chiral.

Uniqueness

Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is unique due to the presence of the thenoyl group, which adds to its chemical diversity and potential applications. This structural difference can lead to variations in its reactivity and environmental behavior compared to other phenoxy herbicides.

Properties

CAS No.

55901-70-7

Molecular Formula

C14H10Cl2O4S

Molecular Weight

345.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-(5-methylthiophene-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C14H10Cl2O4S/c1-7-2-5-10(21-7)14(19)8-3-4-9(13(16)12(8)15)20-6-11(17)18/h2-5H,6H2,1H3,(H,17,18)

InChI Key

ZLTLJZHUOPTYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Origin of Product

United States

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